(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chamissonolide, with the molecular formula C17H24O6 , is a natural product isolated from the plant Chamissoa purpurea. It is a sesquiterpene lactone, a class of organic compounds known for their diverse biological activities. Chamissonolide has been shown to possess anti-inflammatory properties and is a secondary metabolite of its source plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chamissonolide can be synthesized through various organic synthesis routes. The synthetic process typically involves the formation of the sesquiterpene lactone core structure, followed by the introduction of functional groups such as hydroxyl and acetoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of chamissonolide involves the extraction and purification from Chamissoa purpurea. The process includes harvesting the plant material, followed by solvent extraction, chromatography, and crystallization to obtain pure chamissonolide. The quality of the compound can be assessed using high-performance liquid chromatography (HPLC) standards .
Chemical Reactions Analysis
Types of Reactions
Chamissonolide undergoes various chemical reactions, including:
Oxidation: Chamissonolide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Functional groups in chamissonolide can be substituted with other groups to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chamissonolide, each with potentially different biological activities and properties.
Scientific Research Applications
Chamissonolide has a wide range of scientific research applications:
Chemistry: Chamissonolide is used as a reference compound in analytical chemistry for qualitative analysis and screening.
Biology: It has been shown to have anti-inflammatory properties, making it a subject of interest in biological research.
Mechanism of Action
Chamissonolide exerts its effects through various molecular targets and pathways. It inhibits the activation of the transcription factor NF-kappaB, a key player in inflammation. This inhibition reduces the expression of pro-inflammatory cytokines and enzymes, thereby exerting its anti-inflammatory effects. Additionally, chamissonolide interacts with cysteine residues in proteins, influencing cytotoxicity and cellular protective mechanisms.
Comparison with Similar Compounds
Chamissonolide is similar to other sesquiterpene lactones such as helenalin and parthenolide. it is unique in its specific molecular structure and the presence of functional groups that contribute to its distinct biological activities. Similar compounds include:
Helenalin: Known for its anti-inflammatory and cytotoxic properties.
Parthenolide: Exhibits anti-cancer and anti-inflammatory activities.
Costunolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties
Properties
Molecular Formula |
C17H24O6 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3 |
InChI Key |
TVXMVPIXPQJTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.